Imidazo[1,2-a]quinoxaline-8-carbaldehyde
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Overview
Description
Imidazo[1,2-a]quinoxaline-8-carbaldehyde is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an attractive target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]quinoxaline-8-carbaldehyde typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]quinoxaline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The presence of functional groups like methylsulfanyl allows for easy oxidation to corresponding sulfones.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, particularly involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]quinoxaline, such as sulfones, hydroxyl, phenoxy, and alkylamino derivatives .
Scientific Research Applications
Imidazo[1,2-a]quinoxaline-8-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]quinoxaline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth . In cancer research, imidazoquinoxaline derivatives have shown cytotoxic activities by targeting specific cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Imidazo[1,5-a]quinoxaline: Shares a similar core structure but differs in the position of the nitrogen atoms within the ring.
Pyrrolo[1,2-a]quinoxaline: Another heterocyclic compound with a similar framework but different heteroatoms.
Uniqueness: Imidazo[1,2-a]quinoxaline-8-carbaldehyde is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H7N3O |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
imidazo[1,2-a]quinoxaline-8-carbaldehyde |
InChI |
InChI=1S/C11H7N3O/c15-7-8-1-2-9-10(5-8)14-4-3-12-11(14)6-13-9/h1-7H |
InChI Key |
PXPCERNQXDCOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N3C=CN=C3C=N2 |
Origin of Product |
United States |
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